Enhanced Lipophilicity Compared to the Unsubstituted Oxalamide Core
The target compound exhibits a higher computed lipophilicity (XLogP3 = 0.9) than the minimal 4-fluorobenzyl oxalamide scaffold lacking the methylsulfonyl piperidine group (XLogP3 = 0.4) [1][2]. This increase in logP of +0.5 log units is attributable to the introduction of the methylsulfonyl piperidine moiety, which may enhance passive membrane permeability and influence distribution characteristics critical for intracellular target engagement.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N1-(4-fluorobenzyl)oxalamide (CAS 1796024-88-8, PubChem CID 108496392): XLogP3 = 0.4 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) |
Why This Matters
Higher lipophilicity within an optimal range can improve membrane permeability, making the compound a preferred starting point for cell-based assays where intracellular target access is required.
- [1] PubChem. (2026). N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide. PubChem CID 49682240. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1234888-97-1 View Source
- [2] PubChem. (2026). N1-(4-Fluorobenzyl)oxalamide. PubChem CID 108496392. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1796024-88-8 View Source
